Diazene, methyloctyl-, 2-oxide
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Overview
Description
Diazene, methyloctyl-, 2-oxide is an organic compound belonging to the class of diazenes It features a diazene group (N=N) with a methyloctyl substituent and an oxide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diazene, methyloctyl-, 2-oxide typically involves the oxidation of corresponding hydrazines or diazenes. One common method is the oxidation of hydrazine derivatives using hydrogen peroxide or air . Another approach involves the hydrolysis of azodicarboxylates or azodicarbonamides . These reactions are usually carried out under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve mechanochemical methods, which are solvent-free and capable of producing large volumes of the target material economically . This method is advantageous as it promotes high-rate solid-state reactions without the need for high temperatures.
Chemical Reactions Analysis
Types of Reactions
Diazene, methyloctyl-, 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different oxides.
Reduction: Reduction reactions can convert it back to hydrazine derivatives.
Substitution: It can participate in substitution reactions where the methyloctyl group is replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation and various reducing agents such as sodium borohydride for reduction . The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
Diazene, methyloctyl-, 2-oxide has several scientific research applications:
Mechanism of Action
The mechanism of action of diazene, methyloctyl-, 2-oxide involves its ability to undergo cis-trans isomerization. This process can occur through in-plane inversion or out-of-plane torsion, with activation energies for these pathways being similar . The compound’s effects are mediated through its interaction with molecular targets, leading to various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Azobenzene: An organic diazene with similar structural features but different substituents.
Diimide: Another diazene compound with a simpler structure (HN=NH) and similar reactivity.
Uniqueness
Diazene, methyloctyl-, 2-oxide is unique due to its specific substituents, which impart distinct chemical properties and reactivity compared to other diazenes
Properties
CAS No. |
54405-61-7 |
---|---|
Molecular Formula |
C9H20N2O |
Molecular Weight |
172.27 g/mol |
IUPAC Name |
methyl-octylimino-oxidoazanium |
InChI |
InChI=1S/C9H20N2O/c1-3-4-5-6-7-8-9-10-11(2)12/h3-9H2,1-2H3 |
InChI Key |
PTJKOGLRCNFJPB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN=[N+](C)[O-] |
Origin of Product |
United States |
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